molecular formula C75H98N14O15S2 B10848187 Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF

Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF

Cat. No.: B10848187
M. Wt: 1499.8 g/mol
InChI Key: YZXQZTRDHNBZMS-YNBIXHCXSA-N
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Description

Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF is a synthetic analogue of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to mimic the biological activity of somatostatin, with modifications to enhance its stability and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure.

    Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as derivatives with substituted functional groups .

Scientific Research Applications

Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in research on somatostatin receptors and their role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, diabetes, and neurodegenerative diseases.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). Upon binding, it inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels. This leads to the inhibition of hormone secretion and cell proliferation. The compound also activates phosphotyrosine phosphatase and Na+/H+ exchanger pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF is unique due to its specific modifications, including the incorporation of D-tryptophan, isoleucine amide, and N-methylated threonine. These modifications enhance its stability, receptor binding affinity, and resistance to enzymatic degradation, making it a potent and long-lasting analogue of somatostatin .

Properties

Molecular Formula

C75H98N14O15S2

Molecular Weight

1499.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-11-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C75H98N14O15S2/c1-43(2)78-38-50-30-28-49(29-31-50)35-58-70(98)88-63(44(3)91)72(100)85-60(36-48-23-13-8-14-24-48)74(102)89(5)64(45(4)92)73(101)86-61(40-90)71(99)87-62(75(103)104)42-106-105-41-53(77)65(93)80-55(27-17-18-32-76)66(94)81-56(33-46-19-9-6-10-20-46)67(95)82-57(34-47-21-11-7-12-22-47)68(96)84-59(69(97)83-58)37-51-39-79-54-26-16-15-25-52(51)54/h6-16,19-26,28-31,39,43-45,53,55-64,78-79,90-92H,17-18,27,32-38,40-42,76-77H2,1-5H3,(H,80,93)(H,81,94)(H,82,95)(H,83,97)(H,84,96)(H,85,100)(H,86,101)(H,87,99)(H,88,98)(H,103,104)/t44-,45-,53-,55-,56-,57+,58+,59+,60+,61+,62+,63-,64-/m1/s1

InChI Key

YZXQZTRDHNBZMS-YNBIXHCXSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)C)CC7=CC=CC=C7)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)C)CC7=CC=CC=C7)C(C)O

Origin of Product

United States

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